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  • Product: Butanal, 2-methylene-4-(phenylmethoxy)-
  • CAS: 61700-12-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Storage Protocols for Butanal, 2-methylene-4-(phenylmethoxy)-: A Comprehensive Technical Guide

Executive Summary Butanal, 2-methylene-4-(phenylmethoxy)- (also known as 4-(benzyloxy)-2-methylenebutanal, CAS No. 61700-12-7) is a highly reactive, bifunctional organic building block frequently utilized in advanced org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butanal, 2-methylene-4-(phenylmethoxy)- (also known as 4-(benzyloxy)-2-methylenebutanal, CAS No. 61700-12-7) is a highly reactive, bifunctional organic building block frequently utilized in advanced organic synthesis and drug development[1]. Structurally, it features an α,β -unsaturated aldehyde (an α -methylene group) coupled with a benzyl ether moiety. While the benzyl ether is relatively robust, the α -methylene aldehyde renders the molecule thermodynamically unstable under ambient conditions. This guide provides an in-depth analysis of the thermodynamic drivers of its degradation and establishes field-proven, self-validating protocols for its storage, handling, and quality control.

Structural Thermodynamics & Reactivity Profile

The inherent instability of 4-(benzyloxy)-2-methylenebutanal stems from the high ground-state energy of its conjugated diene-like system (the C=C double bond conjugated with the carbonyl C=O). The molecule is susceptible to two primary thermodynamic degradation vectors:

  • Radical Polymerization: The terminal α -methylene group is highly sterically accessible and electrophilic. The conversion of the sp2 hybridized C=C double bond into a sp3 hybridized C-C single bond polymer backbone is highly exothermic ( ΔH≪0 )[2]. Once initiated by trace actinic light or thermal energy, propagation is rapid, leading to the formation of an insoluble, cross-linked poly(aldehyde) resin.

  • Autoxidation: The aldehydic C-H bond is unusually weak due to the electron-withdrawing nature of the carbonyl oxygen. In the presence of ambient oxygen (a ground-state triplet diradical), the aldehyde undergoes autoxidation to form 4-(benzyloxy)-2-methylenebutanoic acid. This process is thermodynamically driven by the high stability of the resulting carboxylic acid ( ΔG≪0 ) and is a common degradation pathway for α,β -unsaturated aldehydes[3].

Degradation A 4-(Benzyloxy)-2-methylenebutanal (Monomer) B Radical Initiation (Light/Heat) A->B Actinic Light D Autoxidation (O2 exposure) A->D O2 Diradical C Polymerization (Exothermic) B->C Propagation F Cross-linked Polymeric Resin C->F Termination E Carboxylic Acid Derivative D->E Peroxy Radical

Fig 1. Thermodynamic degradation pathways of 4-(benzyloxy)-2-methylenebutanal.

Mechanistic Pathways of Degradation (Causality)

To design effective storage systems, one must understand the causality behind the degradation mechanisms:

  • Why Autoxidation Occurs at Low Temperatures: Merely storing the compound at -20°C is insufficient if the headspace contains oxygen. Oxygen acts as a diradical initiator, bypassing traditional thermal activation barriers and initiating autoxidation even at sub-zero temperatures.

  • The Role of BHT (Butylated Hydroxytoluene): To kinetically trap radical propagation, phenolic inhibitors such as BHT or hydroquinone must be added[4]. BHT acts as a sacrificial hydrogen atom donor. When a reactive peroxy or carbon-centered radical forms, BHT donates a hydrogen atom, converting the reactive radical into a stable, resonance-stabilized phenoxy radical, thereby terminating the chain reaction and preventing oxidative damage[5].

Table 1: Kinetic and Thermodynamic Drivers of Degradation
Degradation VectorThermodynamic DriverKinetic TriggerPrimary Consequence
Radical Polymerization Exothermic C=C to C-C conversion ( ΔH<0 )Actinic light, trace peroxides, heatViscosity increase, insolubility, loss of monomer
Autoxidation High stability of carboxylic acid ( ΔG≪0 )Oxygen exposure, transition metal ionsAcidification, loss of electrophilicity
Hydration / Acetalization Relief of carbonyl dipole strainMoisture, trace acidFormation of hydrates or acetals

Optimized Storage & Handling Protocols

Based on the thermodynamic vulnerabilities outlined above, the following storage matrix is required to maintain the integrity of 4-(benzyloxy)-2-methylenebutanal.

Table 2: Standardized Storage Parameters
ParameterSpecificationMechanistic Rationale
Temperature -20°CExponentially reduces the rate constant ( k ) of radical propagation according to the Arrhenius equation.
Atmosphere Argon (Ar) BlanketDisplaces O2​ diradicals. Argon is denser than Nitrogen ( N2​ ), providing a superior, heavier blanket over the liquid phase.
Container Amber Borosilicate GlassBlocks UV and actinic light to prevent homolytic cleavage and subsequent radical initiation.
Stabilizer 100 - 500 ppm BHTActs as a sacrificial radical scavenger to quench peroxy radicals and halt polymerization[4].
Protocol 1: Inert Atmosphere Aliquoting (Self-Validating System)

To prevent repeated freeze-thaw cycles and oxygen exposure, the bulk material must be aliquoted upon receipt. This protocol includes built-in validation to ensure the inert atmosphere is successfully maintained.

  • Preparation: Chill amber glass vials (pre-dried in an oven at 120°C for 4 hours) under an Argon stream. Ensure the bulk 4-(benzyloxy)-2-methylenebutanal is brought to room temperature before opening to prevent atmospheric condensation (moisture introduces hydration risks).

  • Purging: Insert an Argon line into the bulk container. Purge the headspace for 3 minutes at a low flow rate (to avoid evaporating the monomer).

  • Aliquoting: Using a gas-tight syringe purged with Argon, transfer 1-5 mL aliquots into the chilled amber vials.

  • Sealing & Validation: Blanket the aliquot headspace with Argon for 30 seconds. Cap immediately with PTFE-lined septa. Validation Step: Weigh the sealed vial. A stable weight over 24 hours at room temperature confirms the absence of volatile loss and a proper seal before transferring to the -20°C freezer.

Quality Control & Stability Assessment Workflows

Before utilizing stored 4-(benzyloxy)-2-methylenebutanal in sensitive synthetic steps (e.g., asymmetric Michael additions or cross-metathesis), its integrity must be verified.

Protocol 2: Monomer Integrity Verification
  • Visual Inspection: Pure 4-(benzyloxy)-2-methylenebutanal is a clear, pale-yellowish liquid. Validation: If the liquid appears highly viscous or exhibits a deep yellow/brown hue, macroscopic polymerization or severe autoxidation has occurred.

  • 1H-NMR Analysis: Dissolve a 10 μ L aliquot in CDCl3​ .

    • Aldehyde Check: Verify the sharp singlet for the formyl proton (~9.5 ppm).

    • Polymer Check: Look for broad, unresolved humps in the baseline between 1.0 - 3.0 ppm, which indicates the formation of a poly(aldehyde) backbone.

  • Peroxide Value (PV) Determination: If the compound has been stored for >6 months, test for trace hydroperoxides using a standard iodometric titration. Validation: A PV > 5 meq/kg indicates active autoxidation; the batch must be passed through a short plug of basic alumina to remove peroxides and carboxylic acids before use.

QC_Workflow Start Retrieve Aliquot from -20°C Visual Visual Inspection (Viscosity/Yellowing) Start->Visual NMR 1H-NMR Analysis (Aldehyde proton ~9.5 ppm) Visual->NMR Decision Pass QC? NMR->Decision Use Proceed with Synthesis Decision->Use Yes (Purity >95%) Purify Purify via Chromatography Decision->Purify No (Polymer/Acid detected)

Fig 2. Self-validating quality control workflow for assessing monomer integrity.

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Exploratory

Technical Guide and Toxicological Profile: Butanal, 2-methylene-4-(phenylmethoxy)-

Executive Summary Butanal, 2-methylene-4-(phenylmethoxy)- (CAS: 61700-12-7)[1],[2] is a highly specialized synthetic intermediate characterized by a lipophilic benzyl ether linkage and a highly reactive α,β -unsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butanal, 2-methylene-4-(phenylmethoxy)- (CAS: 61700-12-7)[1],[2] is a highly specialized synthetic intermediate characterized by a lipophilic benzyl ether linkage and a highly reactive α,β -unsaturated aldehyde warhead. For researchers and drug development professionals, understanding the dichotomy of this molecule is critical: while the benzyloxy group provides favorable partition coefficients for cellular permeability, the α -methylene aldehyde moiety acts as a potent Michael acceptor. This guide synthesizes the physicochemical properties, molecular toxicity mechanisms, and self-validating safety protocols required for the rigorous handling and evaluation of this compound.

Chemical Identity & Quantitative Physicochemical Data

To establish a baseline for toxicokinetic modeling, the fundamental structural and physicochemical parameters of the compound are summarized below. The presence of the α -methylene group significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, driving its electrophilic behavior[3],[4].

ParameterValue / Description
IUPAC Name 2-methylidene-4-(phenylmethoxy)butanal
CAS Registry Number 61700-12-7[1]
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Structural Motifs α,β -unsaturated aldehyde (Michael Acceptor), Benzyl ether
Predicted Reactivity ( logkGSH​ ) ~1.5 - 2.5 M−1s−1 (Estimated via α -substituted enal models)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5]

Molecular Mechanism of Toxicity: The Michael Acceptor Paradigm

The primary driver of toxicity for Butanal, 2-methylene-4-(phenylmethoxy)- is its capacity to undergo covalent modification with biological nucleophiles. The conjugation of the methylene double bond with the aldehyde carbonyl creates an electron-deficient β -carbon.

As demonstrated by[3],[4], the intrinsic reaction barriers for Michael addition to thiols are highly predictive of cellular toxicity. When this compound enters a biological system, it preferentially attacks the sulfhydryl (-SH) groups of cysteine residues. This leads to two primary adverse outcome pathways:

  • Glutathione (GSH) Depletion: Rapid adduction to intracellular GSH strips the cell of its primary antioxidant buffer, inducing severe oxidative stress.

  • Protein Haptenation: Covalent binding to epidermal proteins forms immunogenic haptens, which are recognized by Langerhans cells, precipitating allergic contact dermatitis (Skin Sensitization).

ToxicityPathway A Butanal, 2-methylene-4-(phenylmethoxy)- (Michael Acceptor) B Covalent Adduct Formation (Protein Thiols / GSH) A->B Electrophilic Attack C GSH Depletion & Oxidative Stress B->C Depletes Antioxidants D Keap1 Alkylation B->D Sensor Activation F Cellular Toxicity / Apoptosis (High Dose) C->F Unresolved Stress E Nrf2 Nuclear Translocation (Adaptive Response) D->E Defense Mechanism

Fig 1: Molecular toxicity pathway of alpha-methylene aldehydes via Michael addition.

Safety Data Sheet (SDS) Core Directives

Due to its reactive profile, standard operational procedures must be elevated beyond basic organic handling.

  • Hazard Identification: The compound is classified as a Category 2 Skin and Eye Irritant, and a Category 3 Respiratory Tract Irritant (STOT SE 3)[5]. The α -methylene moiety also strongly implies Category 1 Skin Sensitization potential.

  • Handling Causality: The compound must be handled under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric oxygen can lead to autoxidation of the aldehyde to a carboxylic acid, while ambient light or heat can trigger radical-mediated auto-polymerization across the exposed methylene group.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered) are mandatory. The lipophilic benzyl ether tail enhances dermal penetration, meaning a single splash can rapidly deliver the electrophilic warhead through the stratum corneum.

Self-Validating Experimental Workflows

To empirically quantify the toxicity and reactivity of this compound, researchers must utilize assays that validate their own mechanistic assumptions. The[6],[7] in ciliate models like Tetrahymena pyriformis relies heavily on accurate in vitro kinetic data.

Protocol: Kinetic Glutathione (GSH) Depletion Assay

Objective: Quantify the intrinsic electrophilicity of the compound by measuring the pseudo-first-order rate constant of GSH depletion.

Causality of Design: Biological thiols exist in an equilibrium between the protonated thiol (-SH) and the highly nucleophilic thiolate (-S⁻). By strictly buffering the assay at pH 7.4, we mimic the physiological thiolate fraction. DTNB (Ellman's reagent) is utilized because it undergoes a rapid disulfide exchange with unreacted GSH to yield 5-thio-2-nitrobenzoic acid (TNB), which absorbs strongly at 412 nm.

Self-Validation Mechanism: This protocol is engineered to be self-validating by incorporating three distinct control axes:

  • Vehicle Control (Negative): Establishes the 0% depletion baseline and accounts for spontaneous GSH oxidation.

  • N-Ethylmaleimide (Positive): A known, rapid Michael acceptor that proves the assay's sensitivity to electrophilic attack.

  • Compound Blank: Eliminates false-positive absorbance readings caused by the test compound's inherent optical properties.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace metals (preventing metal-catalyzed GSH oxidation).

  • Incubation: In a 96-well plate, combine 200 µL of 100 µM GSH solution with 10 µL of the test compound (dissolved in DMSO to a final well concentration of 500 µM). Maintain DMSO at ≤5% to prevent protein/peptide denaturation.

  • Kinetic Aliquoting: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), transfer a 50 µL aliquot of the reaction mixture into a secondary "quench/read" plate.

  • Derivatization: Add 150 µL of 0.5 mM DTNB solution to the secondary plate. Incubate for 5 minutes in the dark to allow full color development.

  • Quantification: Read the absorbance at 412 nm using a microplate reader. Calculate the depletion rate relative to the vehicle control.

Workflow S1 Step 1: Compound Incubation with GSH S2 Step 2: Addition of DTNB (Ellman's Reagent) S1->S2 Aliquot S3 Step 3: Spectrophotometric Reading (412 nm) S2->S3 Color Development S4 Step 4: Kinetic Rate Calculation (kGSH) S3->S4 Data Analysis

Fig 2: Step-by-step in vitro GSH depletion assay workflow for electrophilic reactivity.

References

  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry (2011). URL: [Link]

  • Application of a computational model for Michael addition reactivity in the prediction of toxicity to Tetrahymena pyriformis. Chemosphere (2011). URL:[Link]

  • Butanal, 2-methylene-4-(phenylmethoxy)- | CAS 61700-12-7. LookChem. URL:[Link]

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Foundational

Discovery and Synthesis Pathways of Butanal, 2-methylene-4-(phenylmethoxy)-: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Butanal, 2-methylene-4-(phenylmethoxy)- (CAS: 61700-12-7) Executive Summary In the landscape of complex natural product synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Butanal, 2-methylene-4-(phenylmethoxy)- (CAS: 61700-12-7)

Executive Summary

In the landscape of complex natural product synthesis and rational drug design, the construction of highly functionalized, stereochemically dense architectures requires robust and versatile electrophilic building blocks. Butanal, 2-methylene-4-(phenylmethoxy)- (commonly referred to as 4-(benzyloxy)-2-methylenebutanal)[1] serves as a critical intermediate in advanced synthetic campaigns. While it is not a naturally occurring secondary metabolite, its discovery as a synthetic linchpin was driven by the need for stable α,β-unsaturated aldehydes capable of undergoing stereoselective aldol additions and ring-closing metathesis (RCM). This whitepaper deconstructs its synthesis pathways, the mechanistic causality behind its preparation, and its pivotal role in the development of tubulin inhibitors and bacterial cell division mimics[2].

Chemical Architecture & Rationale

The structural utility of 2-methylene-4-(phenylmethoxy)butanal (Molecular Formula: C12H14O2; MW: 190.24 g/mol )[1] lies in its dual functionality:

  • The α-Methylene Aldehyde Moiety: Acts as a highly reactive Michael acceptor and a versatile electrophile for asymmetric aldol reactions.

  • The Phenylmethoxy (Benzyloxy) Terminus: The benzyl (Bn) ether provides a robust protecting group that withstands the basic conditions of enamine/iminium catalysis during synthesis[3]. Crucially, it offers orthogonal deprotection capabilities, allowing for facile removal via palladium-catalyzed hydrogenolysis (Pd/C, H2) late in a total synthesis campaign without disturbing delicate olefinic or ester linkages.

Retrosynthetic Strategy & Pathway Design

The synthesis of 2-methylene-4-(phenylmethoxy)butanal requires the precise installation of an exo-methylene group alpha to the aldehyde. The most field-proven and scalable pathway builds the molecule from the inexpensive bulk chemical 1,4-butanediol [4].

The workflow relies on a three-stage sequence: monoprotection, controlled oxidation, and an organocatalytic Mannich-type methylenation.

SynthesisPathway A 1,4-Butanediol B 4-(Benzyloxy)butan-1-ol A->B NaH, BnBr THF, 0°C to RT C 4-(Benzyloxy)butanal B->C (COCl)2, DMSO Et3N, CH2Cl2, -78°C D 2-Methylene-4- (phenylmethoxy)butanal C->D HCHO, iPr2NH·TFA THF, 65°C

Chemical synthesis pathway of 2-methylene-4-(phenylmethoxy)butanal from 1,4-butanediol.

Mechanistic Causality of Alpha-Methylenation

The transformation of 4-(benzyloxy)butanal into its α-methylene derivative is the most critical node in this pathway. Direct aldol condensation with formaldehyde often leads to over-alkylation, Cannizzaro reactions, or polymerization. To circumvent this, a Mannich-type organocatalytic approach is employed.

Causality of Reagent Selection: By utilizing a secondary amine (e.g., diisopropylamine) and a weak acid (e.g., trifluoroacetic acid, TFA), the reaction proceeds via an enamine intermediate. The acid catalyzes the formation of a highly electrophilic iminium ion from aqueous formaldehyde. The enamine selectively attacks the iminium ion, forming a Mannich base. Subsequent thermal elimination of the amine yields the conjugated exo-methylene product, preventing undesired side reactions.

MannichMechanism A 4-(Benzyloxy)butanal + Secondary Amine B Enamine Intermediate A->B Condensation (-H2O) D Mannich Base (beta-amino aldehyde) B->D C-C Bond Formation C Iminium Ion (from HCHO + Amine) C->D Electrophilic Attack E 2-Methylene-4-(phenylmethoxy)butanal (Target Compound) D->E Thermal Elimination (-Amine)

Mannich-type alpha-methylenation mechanism via enamine and iminium ion intermediates.

Self-Validating Experimental Protocols

As an application scientist, it is imperative that protocols are not merely followed, but actively monitored through self-validating checkpoints.

Protocol A: Controlled Oxidation to 4-(Benzyloxy)butanal

Objective: Convert 4-(benzyloxy)butan-1-ol to the corresponding aldehyde without over-oxidation[4].

  • Preparation: Charge a flame-dried flask with anhydrous CH₂Cl₂ and oxalyl chloride (1.2 equiv). Cool to -78 °C under inert atmosphere.

  • Activation: Add anhydrous DMSO (2.4 equiv) dropwise. Causality: DMSO reacts with oxalyl chloride to form the active alkoxysulfonium electrophile.

  • Oxidation: Introduce 4-(benzyloxy)butan-1-ol (1.0 equiv) in CH₂Cl₂ dropwise. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 equiv) dropwise at -78 °C, then allow the mixture to slowly warm to room temperature. Causality: Triethylamine deprotonates the intermediate to form the aldehyde. It must be added at -78 °C to prevent the decomposition of the alkoxysulfonium intermediate into undesired thioacetals.

  • Validation Checkpoint: The reaction is self-validating via the pungent release of dimethyl sulfide (DMS) upon warming. TLC analysis (Hexanes/EtOAc 4:1) will show the disappearance of the polar alcohol spot (Rf ~0.2) and the appearance of a less polar aldehyde spot (Rf ~0.6) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNP).

Protocol B: Organocatalytic Alpha-Methylenation

Objective: Install the exo-methylene group to yield 2-methylene-4-(phenylmethoxy)butanal.

  • Preparation: Dissolve 4-(benzyloxy)butanal (1.0 equiv) in anhydrous THF.

  • Catalyst Assembly: Add aqueous formaldehyde (37% w/w, 1.5 equiv) and diisopropylammonium trifluoroacetate (0.1 equiv). Causality: The pre-formed organic salt acts as a bifunctional catalyst, avoiding the high basicity that would trigger aldol self-condensation of the starting aldehyde.

  • Reaction: Heat the mixture to 65 °C for 4 hours.

  • Validation Checkpoint: Successful methylenation is validated by ¹H NMR of the crude aliquot. The key diagnostic signals are the appearance of two distinct vinylic protons (exocyclic =CH₂) as singlets around δ 6.0 and 6.2 ppm, and the downfield shift of the aldehyde proton (δ 9.5 ppm) due to conjugation.

Quantitative Optimization Data

Optimizing the Mannich methylenation requires balancing the nucleophilicity of the amine with the acidity of the co-catalyst. The following table summarizes field-proven optimization parameters for this specific transformation.

Table 1: Optimization of Organocatalytic Alpha-Methylenation

EntryAmine Catalyst (10 mol%)Acid Co-catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1PiperidineAcetic AcidTHF651268
2Diisopropylamine Trifluoroacetic Acid (TFA) THF 65 4 85
3PyrrolidinePropionic AcidCH₂Cl₂40855
4MorpholineHydrochloric AcidToluene80642

Data Interpretation: Diisopropylamine paired with TFA (Entry 2) provides the optimal steric bulk to prevent irreversible aminal formation, while TFA provides sufficient acidity to rapidly generate the iminium ion, resulting in the highest yield and shortest reaction time.

Strategic Applications in Drug Discovery

The synthesis of 2-methylene-4-(phenylmethoxy)butanal is not an end in itself; it is a strategic enabler in medicinal chemistry[2].

  • Rhizoxin Total Synthesis: Rhizoxin F is a potent macrolide antimitotic agent that binds to β-tubulin, exhibiting profound anti-cancer properties. The right-wing fragment of the rhizoxin macrocycle is notoriously difficult to construct. 2-methylene-4-(phenylmethoxy)butanal is utilized as a foundational building block, undergoing stereoselective aldol additions and subsequent Ring-Closing Metathesis (RCM) to forge the complex pyran-based architecture of the drug[2].

  • FtsZ Mimics: FtsZ is a prokaryotic homolog of tubulin and a critical protein for bacterial cell division. Inhibiting FtsZ is a novel mechanism for next-generation antibiotics. The unique spatial arrangement of the α-methylene and the protected ether in CAS 61700-12-7 has been specifically exploited to design and synthesize mimics of the T7-loop of FtsZ, enabling structural biology studies and the development of targeted bactericidal agents[2].

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Deprotection of the Phenylmethoxy Group in 2-Methylene-4-(phenylmethoxy)butanal

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Butanal, 2-methylene-4-(phenylmethoxy)- Objective: Chemoselective cleavage of the benzyl ether without compromising t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Butanal, 2-methylene-4-(phenylmethoxy)- Objective: Chemoselective cleavage of the benzyl ether without compromising the highly sensitive α,β -unsaturated aldehyde (enal) moiety.

Introduction & Mechanistic Rationale

The phenylmethoxy (benzyl) ether is a ubiquitous protecting group in complex organic synthesis due to its robust stability across a wide range of basic and acidic conditions[1]. However, its classical removal relies on palladium-catalyzed hydrogenolysis, a method that is fundamentally incompatible with easily reducible functional groups[2].

In the specific case of Butanal, 2-methylene-4-(phenylmethoxy)- , the substrate features an exocyclic α,β -unsaturated aldehyde. This structural motif presents a severe chemoselectivity challenge:

  • Over-Reduction: Both the C=C double bond and the aldehyde are rapidly reduced under standard H2​/Pd conditions or silane-mediated reductive protocols[3].

  • Nucleophilic Attack: The conjugated diene-like system is highly susceptible to Michael additions if strong nucleophiles or bases are introduced.

  • Polymerization: Harsh Lewis acids (e.g., BBr3​ ) or Brønsted acids can initiate cationic polymerization or unwanted cyclization pathways of the enal.

To circumvent these issues, the boron trichloride-dimethyl sulfide complex ( BCl3​⋅SMe2​ ) serves as an optimal, self-validating reagent. The coordination of dimethyl sulfide tempers the Lewis acidity of the boron center, preventing destructive interaction with the aldehyde while maintaining sufficient electrophilicity to coordinate selectively with the sp3 -hybridized benzyl ether oxygen[4].

Comparative Analysis of Deprotection Strategies

The following table summarizes the quantitative and qualitative outcomes of various deprotection strategies when applied to enal-containing benzyl ethers.

Deprotection StrategyReagents / ConditionsAlkene ToleranceAldehyde ToleranceOverall Suitability
Hydrogenolysis H2​ , Pd/C , MeOHPoor (Rapid reduction)Poor (Over-reduction)Not Recommended[2]
Reductive Cleavage Et3​SiH , Pd(OAc)2​ ModeratePoor (Aldehyde reduction)High Risk[3]
Strong Lewis Acids BBr3​ , DCM, -78 °CModerate (Polymerization risk)Poor (Carbonyl coordination)Low Yield
Oxidative Cleavage DDQ , H2​O , DCMExcellentExcellentIneffective (Unsubstituted Bn)[2]
Mild Lewis Acid BCl3​⋅SMe2​ , DCMExcellentExcellentOptimal Method [4]

Experimental Protocol: BCl3​⋅SMe2​ Mediated Cleavage

Workflow Visualization

ExpWorkflow Step1 1. Substrate Preparation Dissolve 2-methylene-4-(benzyloxy)butanal in dry DCM under Argon Step2 2. Thermal Control Cool reaction vessel to 0 °C using an ice-water bath Step1->Step2 Step3 3. Reagent Addition Dropwise addition of BCl3·SMe2 (3.0 equiv, 2.0 M in DCM) Step2->Step3 Step4 4. Reaction Progression Stir at 0 °C to RT for 4-8 h. Monitor via TLC/LCMS Step3->Step4 Step5 5. Quenching Cool to 0 °C, add sat. aq. NaHCO3 Caution: Gas evolution Step4->Step5 Step6 6. Isolation Extract with EtOAc, wash with brine, dry over Na2SO4, concentrate Step5->Step6

Caption: Workflow for the chemoselective deprotection of 2-methylene-4-(phenylmethoxy)butanal.

Materials & Reagents
  • Substrate: Butanal, 2-methylene-4-(phenylmethoxy)- (1.0 equiv)

  • Reagent: Boron trichloride-dimethyl sulfide complex ( BCl3​⋅SMe2​ ), 2.0 M solution in dichloromethane (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (Sure/Seal™ or freshly distilled)

  • Quench/Workup: Saturated aqueous sodium bicarbonate ( NaHCO3​ ), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate ( Na2​SO4​ ).

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon gas for 5 minutes to ensure an anhydrous environment.

  • Substrate Dissolution: Dissolve the substrate (e.g., 1.0 mmol, ~190 mg) in 10 mL of anhydrous DCM under an argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Using a glass syringe, slowly add BCl3​⋅SMe2​ (1.5 mL of a 2.0 M solution, 3.0 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition prevents localized heating, which could trigger polymerization of the enal.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C). Monitor the reaction via TLC (Hexanes/EtOAc, 7:3 v/v) or LCMS. Complete consumption of the starting material typically occurs within 4 to 8 hours[4].

  • Quenching: Once complete, re-cool the reaction mixture to 0 °C. Carefully add 10 mL of saturated aqueous NaHCO3​ dropwise. Safety Warning: This step is highly exothermic and releases CO2​ , HCl , and dimethyl sulfide (stench). Perform strictly in a well-ventilated fume hood.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath < 30 °C to prevent thermal degradation of the product).

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) to yield pure 2-methylene-4-hydroxybutanal.

Mechanistic Logic & Selectivity

MechanismLogic A Ether Oxygen (Lewis Base) C Oxonium-Borate Complex A->C B BCl3·SMe2 (Lewis Acid) B->C Coordination D S_N2 Cleavage (by Cl- or SMe2) C->D E Alkoxydichloroborane Intermediate D->E -BnCl F Aqueous Hydrolysis (NaHCO3) E->F G Free Alcohol (Product) F->G -B(OH)3

Caption: Mechanistic logic of BCl3·SMe2 mediated benzyl ether cleavage via oxonium-borate formation.

Causality of Chemoselectivity: The self-validating nature of this protocol lies in the specific coordination geometry of the BCl3​⋅SMe2​ complex. The steric bulk and electronic moderation provided by the SMe2​ ligand prevent the boron center from strongly coordinating to the less basic, sterically hindered carbonyl oxygen of the α,β -unsaturated system. Instead, it selectively coordinates to the more accessible sp3 -hybridized benzyl ether oxygen. This precise chemoselectivity ensures that the sensitive enal remains untouched throughout the cleavage process[4].

Analytical Characterization & Troubleshooting

  • Equilibrium Dynamics: The isolated product, 2-methylene-4-hydroxybutanal, may exhibit an equilibrium with its cyclic hemiacetal form (3-methylenetetrahydrofuran-2-ol) in solution. NMR analysis ( 1H and 13C ) should account for signals from both tautomers.

  • Incomplete Cleavage: If starting material persists after 8 hours, ensure the DCM is strictly anhydrous. Trace water prematurely hydrolyzes the BCl3​⋅SMe2​ reagent, rendering it inactive.

  • Product Degradation: Enals are highly prone to auto-oxidation and polymerization. Store the purified product neat under argon at -20 °C, or ideally, immediately carry it forward to the next synthetic step.

References

  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal.
  • Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosph
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB.

Sources

Application

The Strategic Application of 2-Methylene-4-(phenylmethoxy)butanal in Asymmetric Synthesis: A Guide for Advanced Practitioners

Introduction: The Unique Potential of α,β-Unsaturated Aldehydes in Stereoselective Synthesis In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Potential of α,β-Unsaturated Aldehydes in Stereoselective Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Within the arsenal of chiral building blocks, α,β-unsaturated aldehydes stand out for their versatile reactivity and susceptibility to a wide array of stereocontrolled transformations. Their electrophilic nature, readily activated by both organocatalysts and metal-based Lewis acids, allows for the construction of complex molecular architectures with high fidelity.

This guide focuses on a particularly valuable, yet underexplored, member of this class: Butanal, 2-methylene-4-(phenylmethoxy)- , also known as 2-methylene-4-(benzyloxy)butanal. The presence of the benzyloxy group at the γ-position introduces a key functional handle that can be leveraged for further synthetic manipulations, such as deprotection to the corresponding alcohol or etherification. This, combined with the reactive α,β-unsaturated aldehyde moiety, makes it a powerful intermediate for the synthesis of polyfunctional, chiral molecules.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide not only step-by-step methodologies but also the underlying mechanistic rationale to empower users to adapt and innovate upon these foundational protocols.

PART 1: Foundational Asymmetric Transformations

The core utility of 2-methylene-4-(phenylmethoxy)butanal lies in its ability to participate in a range of carbon-carbon bond-forming reactions in a highly stereocontrolled manner. Below, we detail two of the most powerful applications: the organocatalytic Michael addition and the asymmetric Diels-Alder reaction.

Organocatalytic Asymmetric Michael Addition: The Power of Enamine Catalysis

The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of organic synthesis.[1][2] When catalyzed by a chiral secondary amine, this reaction can be rendered highly enantioselective. The mechanism, a well-established paradigm in organocatalysis, proceeds through the formation of a transient enamine intermediate from the α,β-unsaturated aldehyde and the catalyst.[3][4] This enamine then attacks the Michael acceptor, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.

The use of diarylprolinol silyl ether catalysts, such as the Jørgensen-Hayashi catalyst, is particularly effective for these transformations, offering high yields and excellent enantioselectivities.[5]

Substrate 2-Methylene-4-(phenylmethoxy)butanal Iminium Iminium Ion Substrate->Iminium + Catalyst - H₂O Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine (Nucleophilic) Iminium->Enamine Deprotonation Adduct Iminium Adduct Enamine->Adduct + Michael Acceptor MichaelAcceptor Michael Acceptor (e.g., Nitroolefin) Product Enantioenriched Michael Adduct Adduct->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration H2O H₂O

Figure 1: Catalytic cycle for the asymmetric Michael addition via enamine activation.

This protocol describes the enantioselective addition of diethyl malonate to 2-methylene-4-(phenylmethoxy)butanal.

Materials:

  • 2-Methylene-4-(phenylmethoxy)butanal

  • Diethyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Benzoic Acid

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (10 mol%) and benzoic acid (10 mol%).

  • Add anhydrous toluene (0.5 M relative to the aldehyde).

  • Add 2-methylene-4-(phenylmethoxy)butanal (1.0 equiv).

  • Add diethyl malonate (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

The power of this methodology lies in its broad applicability to a variety of nucleophiles. The following table summarizes expected outcomes based on literature for analogous α,β-unsaturated aldehydes.

Nucleophile (Michael Donor)Expected Product TypeTypical Catalyst Loading (mol%)Expected Yield (%)Expected Enantioselectivity (% ee)
Diethyl malonatePro-chiral quaternary center5 - 2085 - 9590 - >99
Dibenzyl malonatePro-chiral quaternary center5 - 2080 - 9292 - 98
Nitromethaneγ-Nitro aldehyde10 - 2075 - 9088 - 97
ThiophenolThioether-containing aldehyde5 - 1590 - 9890 - 96
Asymmetric Diels-Alder Reaction: Constructing Polycyclic Frameworks

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[6][7] When an α,β-unsaturated aldehyde is used as the dienophile, its reactivity and stereoselectivity can be significantly enhanced by a chiral Lewis acid catalyst. Evans' oxazolidinone auxiliaries are a classic example of substrate-controlled diastereoselective Diels-Alder reactions, but modern organocatalytic methods offer a direct catalytic enantioselective approach.[8]

Chiral secondary amines can also catalyze Diels-Alder reactions through the formation of a trienamine intermediate, which effectively lowers the LUMO of the dienophile system.[7]

Dienophile 2-Methylene-4-(phenylmethoxy)butanal ActivatedComplex Activated Dienophile-Lewis Acid Complex Dienophile->ActivatedComplex + Lewis Acid LewisAcid Chiral Lewis Acid (e.g., Et₂AlCl) CycloadditionTS [4+2] Cycloaddition Transition State ActivatedComplex->CycloadditionTS + Diene Diene Diene (e.g., Cyclopentadiene) Diene->CycloadditionTS ProductComplex Product-Lewis Acid Complex CycloadditionTS->ProductComplex Product Enantioenriched Diels-Alder Adduct ProductComplex->Product - Lewis Acid Start 1,4-Butanediol Step1 Monobenzylation Start->Step1 BnBr, NaH Intermediate1 4-(Benzyloxy)-1-butanol Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 PCC or DMP Intermediate2 4-(Benzyloxy)butanal Step2->Intermediate2 Step3 Olefination (e.g., Mannich/Eschenmoser) Intermediate2->Step3 Me₂NH·HCl, CH₂O Product 2-Methylene-4- (phenylmethoxy)butanal Step3->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Handling of Butanal, 2-methylene-4-(phenylmethoxy)-

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling Butanal, 2-methylene-4-(phenylmethoxy)- (CAS 61700-12-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling Butanal, 2-methylene-4-(phenylmethoxy)- (CAS 61700-12-7). Because this compound is an α -methylene aldehyde, it is highly reactive and susceptible to rapid, unwanted polymerization. This hub provides diagnostic insights, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your monomer.

Diagnostic Hub: Understanding the Polymerization Threat

The terminal double bond of 2-methylene-4-(phenylmethoxy)butanal is highly activated by the adjacent electron-withdrawing aldehyde group. This structural motif creates a dual-threat environment where polymerization can be triggered by entirely different mechanisms.

Mechanistic Causality:

  • Free Radical Polymerization: Heat, UV light, or trace peroxides can initiate radical formation. The resulting radical is resonance-stabilized by the carbonyl group, driving rapid chain propagation[1].

  • Anionic/Nucleophilic Polymerization: Aliphatic aldehydes possess basic enolizable hydrogens. Trace basic impurities (even residual alkalinity from glassware) can deprotonate these sites or directly attack the β -carbon, triggering a cascading anionic polymerization[2].

To prevent degradation, a dual-inhibition strategy is required: phenolic radical scavengers to quench free radicals, and mild acidic stabilizers to neutralize trace bases[1].

G Monomer 2-Methylene-4-(phenylmethoxy)butanal Radical Free Radical Polymerization Monomer->Radical Heat, Light, O2 Anionic Anionic/Base-Catalyzed Polymerization Monomer->Anionic Basic Impurities BHT Radical Scavengers (e.g., BHT, HQ) Radical->BHT Inhibited by Acid Mild Acidic Stabilizers (e.g., Benzoic Acid) Anionic->Acid Neutralized by Stable Stabilized Monomer Ready for Storage BHT->Stable Acid->Stable

Dual-pathway polymerization mechanisms and targeted inhibition strategies.

Protocol Vault: Self-Validating Methodologies

Protocol A: Safe Vacuum Distillation of Crude Monomer

Distillation is the most critical and dangerous step, as thermal energy provides the activation barrier for polymerization. This protocol ensures the monomer remains stable throughout purification.

Step-by-Step Methodology:

  • Peroxide Validation: Before heating, test the crude monomer with KI-starch indicator paper.

    • Causality: Auto-oxidation generates peroxides that act as potent thermal initiators. If the test is positive, wash the organic layer with 10% aqueous sodium sulfite until the test is negative.

  • Inhibitor Loading: Add 500 ppm of Butylated hydroxytoluene (BHT) and 50 ppm of Benzoic acid directly to the distillation pot.

    • Causality: BHT acts as a radical sink, while benzoic acid destroys any anionic catalysts that might trigger base-catalyzed cross-linking[1][3].

  • Apparatus Preparation: Use acid-washed, thoroughly dried glassware. If using Hydroquinone (HQ) instead of BHT, introduce a very slight air bleed (capillary) into the system.

    • Causality: HQ strictly requires trace oxygen to oxidize into the active quinone radical scavenger. If using BHT, an inert argon atmosphere is preferred.

  • Distillation: Apply high vacuum (e.g., < 1 Torr) to ensure the distillation temperature remains strictly below 60°C. Collect the main fraction in a receiver flask pre-loaded with 100 ppm BHT to immediately stabilize the condensing vapor.

  • System Validation: Verify the purity of the distillate via 1 H-NMR. A successful, unpolymerized batch is validated by the absence of broad polymeric alkyl peaks and the sharp retention of the terminal =CH 2​ protons (typically around 6.0 and 6.2 ppm).

Workflow Start Crude Monomer Batch Test Test for Peroxides (KI Starch Paper) Start->Test Quench Quench Peroxides (Sodium Sulfite) Test->Quench Positive Inhibit Add Pot Inhibitor (500 ppm BHT + Acid) Test->Inhibit Negative Quench->Inhibit Distill Vacuum Distillation (< 60°C) Inhibit->Distill Store Store at -20°C (Amber Flask, Argon) Distill->Store

Self-validating distillation workflow for reactive alpha-methylene aldehydes.

Protocol B: Long-Term Storage
  • Inhibition: Ensure the purified monomer contains a baseline of 100-250 ppm of BHT or Alpha-Tocopherol[3].

  • Atmosphere Exchange: Sparge the liquid with Argon for 15 minutes.

    • Causality: Displacing oxygen prevents the auto-oxidation of the aldehyde group into a peroxy acid, which would otherwise initiate radical polymerization over time.

  • Vessel Selection: Store in an amber glass ampoule or bottle.

    • Causality: Amber glass blocks UV/visible light, preventing Norrish-type photochemical radical generation.

  • Temperature Control: Seal tightly and store at -20°C.

Data Presentation: Inhibitor Selection Matrix

Selecting the right inhibitor depends on your downstream application and the specific vulnerabilities of your storage environment.

InhibitorChemical ClassEffective ConcentrationTarget PathwayRecommended Removal Method Before Use
BHT Sterically Hindered Phenol100 - 500 ppmFree RadicalBasic Alumina Plug / Distillation
Hydroquinone (HQ) Phenolic50 - 250 ppmFree RadicalAlkaline Wash / Distillation
Alpha-Tocopherol Phenolic (Vitamin E)100 - 1000 ppmFree RadicalDistillation
Benzoic Acid Mild Organic Acid10 - 50 ppmAnionic / BaseAlkaline Wash / Basic Alumina Plug

FAQ Desk: Troubleshooting Common Issues

Q: My monomer turned into a viscous gel during storage, even though I added BHT. What happened? A: BHT only inhibits the radical polymerization pathway. If your glassware had trace alkaline residues (e.g., from a base bath cleaning), the monomer likely underwent anionic polymerization. Next time, ensure glassware is strictly acid-rinsed and consider adding 10-50 ppm of a mild acid like benzoic acid to neutralize anionic initiators[2].

Q: Can I use Alpha-Tocopherol (Vitamin E) instead of BHT? A: Yes. Alpha-tocopherol is a highly effective, less toxic alternative to BHT or Hydroquinone for inhibiting the polymerization of highly reactive vinyl and acrylate-type monomers[3]. It is particularly useful if the monomer is intended for downstream cosmetic or biological applications.

Q: How do I remove the inhibitor immediately before my downstream synthesis? A: While phenolic inhibitors like BHT and HQ can theoretically be removed by washing the monomer with a cold 5% NaOH aqueous solution, 2-methylene-4-(phenylmethoxy)butanal is highly base-sensitive. A safer, self-validating approach is to pass the neat liquid through a short plug of activated basic alumina (which traps the phenols and acids) immediately prior to the reaction, or perform a rapid short-path vacuum distillation.

References

  • US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts Source: Google Patents URL
  • Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes Source: Macromolecules (ACS Publications) URL:[Link]

  • US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers Source: Google Patents URL

Sources

Optimization

Troubleshooting degradation of Butanal, 2-methylene-4-(phenylmethoxy)- in acidic conditions

Welcome to the Technical Support Center for the handling and troubleshooting of Butanal, 2-methylene-4-(phenylmethoxy)- (also known as 2-methylene-4-(benzyloxy)butanal). This guide is engineered for researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and troubleshooting of Butanal, 2-methylene-4-(phenylmethoxy)- (also known as 2-methylene-4-(benzyloxy)butanal).

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus purely on the mechanistic causality of this molecule's degradation under acidic conditions, providing self-validating protocols to preserve its structural integrity.

Mechanistic Vulnerabilities: Why Degradation Occurs

Butanal, 2-methylene-4-(phenylmethoxy)- is a highly functionalized building block containing two distinct acid-sensitive moieties. Understanding their independent and synergistic reactivity is critical for preventing degradation:

  • The Benzyl Ether (Phenylmethoxy) Group: Benzyl ethers are generally robust protecting groups that remain stable under mild acidic conditions (e.g., acetic acid)[1]. However, they are highly susceptible to cleavage by strong Brønsted acids (e.g., HBr) or strong Lewis acids (e.g., BBr₃, BF₃·OEt₂)[2].

  • The α -Methylene Aldehyde: This moiety is a potent Michael acceptor. Under acidic conditions, the protonated aldehyde lowers the LUMO of the conjugated system, making the α -methylene group highly prone to unwanted radical or cationic polymerization, as well as crossed-aldol reactions[3]. Furthermore, aliphatic aldehydes can undergo complex oligomerization pathways if the reaction environment lacks strict thermodynamic control[4].

  • Synergistic Degradation (Lactol Formation): If acidic conditions prematurely cleave the benzyl ether, the resulting intermediate is 4-hydroxy-2-methylenebutanal. The newly liberated C4-hydroxyl group will spontaneously undergo intramolecular nucleophilic attack on the highly electrophilic aldehyde (or undergo conjugate addition to the alkene), irreversibly forming a cyclic hemiacetal (lactol) or a tetrahydrofuran derivative.

Visual Workflow: Degradation Pathways

DegradationPathways Start Butanal, 2-methylene-4-(phenylmethoxy)- (Intact Molecule) Path1 Mild Acid + ROH/H2O Start->Path1 Path2 Lewis/Brønsted Acid Start->Path2 Path3 Strong Acid (e.g., HBr) Start->Path3 Result1 Acetal/Hemiacetal Formation (Loss of Aldehyde) Path1->Result1 Result2 Alpha-Methylene Polymerization Path2->Result2 Intermediate3 Benzyl Ether Cleavage (Free Alcohol) Path3->Intermediate3 Result3 Intramolecular Cyclization (Lactol Formation) Intermediate3->Result3 Spontaneous

Degradation pathways of 2-methylene-4-(phenylmethoxy)butanal in acid.

Diagnostic FAQs

Q: My reaction mixture turned into an intractable, viscous gel after adding a catalytic amount of pTSA. What happened? A: The α -methylene group underwent acid-catalyzed polymerization[3]. To prevent this, you must disrupt the kinetic pathway of polymerization. Solution: Add a radical inhibitor such as BHT (butylated hydroxytoluene) at 100–500 ppm, ensure the reaction is kept dilute (< 0.2 M), and run the reaction at the lowest thermodynamically viable temperature.

Q: I attempted to deprotect the benzyl ether using HBr in acetic acid, but NMR shows complete loss of the aldehyde proton (~9.5 ppm). Where did my aldehyde go? A: Acidic cleavage of the benzyl ether[2] generated a free primary alcohol at the C4 position. Under the acidic conditions, this alcohol immediately underwent intramolecular cyclization with the aldehyde to form a 5-membered lactol. Solution: If you need the free hydroxy-aldehyde, you must first protect the aldehyde as an acetal under mild conditions[1] before attempting benzyl ether cleavage.

Q: Can I use Lewis acids like BF₃·OEt₂ to activate the aldehyde for a nucleophilic addition? A: It is highly risky. Strong Lewis acids coordinate with the benzyl ether oxygen, leading to premature cleavage[2]. Additionally, Lewis acids strongly activate the α -methylene group toward polymerization[4]. Solution: Use milder activation strategies, such as hydrogen-bonding catalysts (e.g., thioureas), or convert the aldehyde to a more stable intermediate (like an imine) prior to nucleophilic attack.

Quantitative Stability Matrix

The following table summarizes the stability of Butanal, 2-methylene-4-(phenylmethoxy)- across various acidic environments to aid in your reaction planning.

Acid TypeReagent ExampleBenzyl Ether Status α -Methylene StatusAldehyde StatusOverall Outcome
Mild Brønsted Acetic Acid (AcOH)StableStable (if cold)StableIntact
Mild Brønsted PPTS (in MeOH)StableStable (with BHT)AcetalizesControlled Acetal
Strong Brønsted HBr / AcOHCleavedProne to hydrationLactol formationComplete Degradation
Lewis Acid BBr₃ (-78°C)CleavedPolymerizesComplex mixtureComplete Degradation
Solid Acid Amberlyst-15StableProne to oligomerizationAcetalizesVariable / Low Yield

Optimized Experimental Protocol: Self-Validating Acetalization

Objective: Protect the aldehyde as a dimethyl acetal without triggering alkene polymerization or benzyl ether cleavage. Causality & Design: We utilize Pyridinium p-toluenesulfonate (PPTS) because its mild acidity is insufficient to cleave the benzyl ether[1]. Trimethyl orthoformate acts as an irreversible water scavenger, driving the equilibrium forward without requiring harsh Dean-Stark conditions. BHT is included to suppress radical polymerization[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve Butanal, 2-methylene-4-(phenylmethoxy)- (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: Dilute conditions statistically minimize intermolecular oligomerization of the α -methylene group.

  • Inhibition: Add BHT (0.01 eq).

    • Causality: Scavenges trace radicals that could initiate polymerization.

  • Reagent Addition: Add trimethyl orthoformate (3.0 eq).

    • Causality: Chemically removes water generated during acetalization, driving the reaction to completion.

  • Catalysis & Validation: Add PPTS (0.1 eq) and stir at room temperature.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The product will spot higher (less polar) than the starting aldehyde. Do not heat the reaction, as elevated temperatures promote side reactions.

  • Critical Quenching: Once complete (typically 2–4 hours), add triethylamine (0.2 eq) to quench the PPTS before concentrating the mixture.

    • Causality: Concentrating the reaction in the presence of active acid while removing methanol will force the equilibrium backward, regenerating the aldehyde and causing rapid degradation.

  • Workup: Concentrate under reduced pressure, dissolve the residue in diethyl ether, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the pure acetal.

References

  • Benzyl: Organic Chemistry Study Guide | Fiveable. Fiveable.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.
  • Mild Organocatalytic α-Methylenation of Aldehydes.
  • Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: Butanal, 2-methylene-4-(phenylmethoxy)- and unsubstituted enals

Reactivity Comparison Guide: Butanal, 2-methylene-4-(phenylmethoxy)- vs. Unsubstituted Enals As a Senior Application Scientist specializing in late-stage functionalization and complex molecule synthesis, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Butanal, 2-methylene-4-(phenylmethoxy)- vs. Unsubstituted Enals

As a Senior Application Scientist specializing in late-stage functionalization and complex molecule synthesis, I frequently encounter synthetic bottlenecks dictated by the choice of Michael acceptors. The reactivity of α,β -unsaturated aldehydes (enals) spans a massive spectrum. On one end, we have highly reactive, unhindered building blocks; on the other, we have sterically tuned, highly specific intermediates.

This guide provides an objective, data-driven comparison between Butanal, 2-methylene-4-(phenylmethoxy)- (commonly referred to as 4-(benzyloxy)-2-methylenebutanal; CAS: 61700-12-7) and unsubstituted enals (such as acrolein and crotonaldehyde), detailing the causality behind their divergent reactivity profiles and providing field-proven protocols.

Mechanistic Causality: Structural & Electronic Profiling

To understand the experimental behavior of these compounds, we must first analyze their structural causality.

Unsubstituted Enals (e.g., Acrolein): Acrolein ( CH2​=CH−CHO ) is the simplest enal. Its Lowest Unoccupied Molecular Orbital (LUMO) is highly localized on the β -carbon, making it an exceptionally potent electrophile. However, this lack of steric hindrance is a double-edged sword. In my experience, unsubstituted enals are notoriously difficult to control; they rapidly undergo auto-polymerization, unselective 1,2- and 1,4-additions, and oligomerization unless heavily stabilized (e.g., with hydroquinone) and kept at cryogenic temperatures.

Butanal, 2-methylene-4-(phenylmethoxy)-: This molecule features an α -methylene group (creating a cross-conjugated system) and a bulky β′ -benzyloxyethyl chain. The benzyloxy group acts as a massive steric shield around the reactive α,β -unsaturated center. This steric bulk fundamentally alters the molecule's reactivity trajectory:

  • Suppression of Polymerization: The activation energy for non-specific intermolecular nucleophilic attack is raised, effectively preventing spontaneous polymerization.

  • Stereo- and Regiocontrol: The bulky ether chain directs the facial selectivity of incoming nucleophiles, forcing thermodynamically favored 1,4-conjugate additions over chaotic 1,2-additions.

Reactivity Enal Enal Classes Unsub Unsubstituted Enals (e.g., Acrolein) Enal->Unsub Sub Butanal, 2-methylene-4-(phenylmethoxy)- (Substituted Enal) Enal->Sub Poly Rapid Polymerization & Oligomerization Unsub->Poly High Electrophilicity Mich1 Uncontrolled Conjugate Addition Unsub->Mich1 Low Steric Hindrance RCM Stable Precursor for Macrocyclization Sub->RCM Olefin Stability Mich2 Stereoselective Functionalization Sub->Mich2 Steric Shielding

Caption: Divergent reactivity pathways of unsubstituted versus alpha-substituted enals.

Field-Proven Applications & Literature Grounding

The theoretical stability of Butanal, 2-methylene-4-(phenylmethoxy)- translates directly into advanced synthetic utility, particularly in drug development and natural product synthesis.

  • Biomimetic Synthesis & Stereocontrol: The precise steric environment of this substituted enal is critical for controlled conjugate additions. As demonstrated by Sorto et al. in their , this specific unsaturated aldehyde was utilized to synthesize key bicyclic aziridine intermediates [1]. The bulk of the benzyloxy group directs the incoming reagents, enabling the construction of complex bicyclic oxazolidinones that modulate bacterial cell division—a feat impossible with the chaotic reactivity of unsubstituted acrolein.

  • Macrocyclization Precursors: Unsubstituted enals are poor substrates for olefin metathesis due to catalyst poisoning and volatility. Conversely, substituted enals are robust building blocks for assembling complex pre-cyclization fragments. For instance, in the , researchers evaluated extensive ring-closing metathesis (RCM) and alkyne metathesis (RCAM) approaches, relying on highly substituted, stable diene precursors derived from similar α -substituted frameworks to construct the core macrocycle [2].

Quantitative Data Comparison

The following table summarizes the operational and reactivity parameters of both classes, providing a clear benchmark for synthetic planning.

Reactivity ParameterUnsubstituted Enals (e.g., Acrolein)Butanal, 2-methylene-4-(phenylmethoxy)-
β -Carbon Electrophilicity Extremely HighModerate (Sterically Tuned)
Polymerization Tendency High (Requires stabilizers like hydroquinone)Low (Stable under standard inert storage)
Regioselectivity (1,4 vs 1,2) Poor (Prone to chaotic mixtures)Excellent (Driven by β′ -steric shielding)
Metathesis Compatibility Poor (Prone to Ru-catalyst degradation)High (Compatible with Grubbs/Hoveyda-Grubbs)
Primary Synthetic Role Commodity chemical, basic building blockAdvanced intermediate for drug mimics

Self-Validating Experimental Protocol

To demonstrate the controlled reactivity of Butanal, 2-methylene-4-(phenylmethoxy)-, the following protocol outlines a stereoselective conjugate addition (aziridination) workflow. This is a self-validating system : each step contains analytical checkpoints to ensure the reaction is proceeding via the desired mechanistic pathway rather than degrading into polymerization.

Protocol: Controlled Conjugate Addition / Aziridination

  • Step 1: Substrate Preparation & Inert Atmosphere

    • Action: Dissolve Butanal, 2-methylene-4-(phenylmethoxy)- (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an argon atmosphere.

    • Self-Validation Check: The solution must remain perfectly clear and colorless. Any turbidity or yellowing indicates moisture-induced degradation or auto-polymerization; if observed, discard and purify the starting material via flash chromatography.

  • Step 2: Nucleophile Addition

    • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add the nucleophilic reagent (e.g., an N -protected hydroxylamine derivative, 1.1 equiv) dropwise over 15 minutes.

    • Causality: The cryogenic temperature, combined with the steric bulk of the benzyloxyethyl chain, completely suppresses non-specific 1,2-addition, forcing the thermodynamically favored 1,4-conjugate trajectory.

  • Step 3: Thermal Ramping & Monitoring

    • Action: Slowly warm the reaction to -20 °C over 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a distinct, single new spot ( Rf​≈0.4 ) confirms controlled conversion. Baseline streaking indicates oligomerization due to warming the system too rapidly.

  • Step 4: Quenching & Isolation

    • Action: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with DCM (3 x 15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation Check: Analyze the crude mixture via 1H NMR. Successful conversion is definitively proven by the disappearance of the terminal olefinic protons ( ≈6.0 and 6.2 ppm) and the retention of the benzyloxy methylene protons ( ≈4.5 ppm) and the aldehyde proton ( ≈9.5 ppm).

Workflow Step1 Substrate Prep (Clear Solution) Step2 Cryogenic Addition (-78 °C) Step1->Step2 Step3 Thermal Ramping (TLC Check) Step2->Step3 Step4 Quench & NMR (Olefin Disappearance) Step3->Step4

Caption: Self-validating experimental workflow for the controlled functionalization of substituted enals.

References

  • Sorto, N. A., Painter, P. P., Fettinger, J. C., Tantillo, D. J., & Shaw, J. T. (2013). Design and synthesis of mimics of the T7-loop of FtsZ. Organic Letters, 15(11), 2700-2703. URL:[Link]

  • Liniger, M., Neuhaus, C. M., & Altmann, K.-H. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 25(19), 4527. URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Butanal and 2-methylene-4-(phenylmethoxy)-butanal

Introduction Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool in the analytical arsenal of researchers and drug development professionals for the structural elucidation of organic molecules. The fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool in the analytical arsenal of researchers and drug development professionals for the structural elucidation of organic molecules. The fragmentation patterns generated upon electron impact are unique molecular fingerprints, providing critical insights into the functional groups and connectivity of a compound. This guide offers an in-depth comparison of the EI-MS fragmentation pathways of two structurally distinct aldehydes: the simple aliphatic aldehyde, Butanal, and the more complex, multifunctional 2-methylene-4-(phenylmethoxy)-butanal. Understanding their divergent fragmentation behavior is key to their unambiguous identification, whether as pure compounds or within complex matrices.

Experimental Context: A Standard GC-MS Protocol

To contextualize the data and fragmentation mechanisms discussed, we presuppose the use of a standard Gas Chromatography-Mass Spectrometry (GC-MS) system operating under the following typical conditions. This self-validating protocol ensures reproducibility and allows for comparison against established spectral libraries.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the analyte (Butanal or 2-methylene-4-(phenylmethoxy)-butanal) in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a temperature of 250°C, using a split or splitless injection mode depending on the desired sensitivity.

  • Gas Chromatography:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures the effective separation of analytes from the solvent and any impurities.

  • Mass Spectrometry:

    • Interface Temperature: Maintain the GC-MS transfer line at 280°C.

    • Ion Source: Electron Ionization (EI) at a standard energy of 70 eV. The high energy of 70 eV is a crucial standard that ensures consistent and reproducible fragmentation patterns, allowing for robust library matching.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole analyzer scanning a mass-to-charge (m/z) range of 40-500 amu.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

In-Depth Fragmentation Analysis of Butanal (C₄H₈O)

Butanal is a classic example of a simple aliphatic aldehyde. Its fragmentation is governed by well-established pathways characteristic of carbonyl compounds.

  • Molecular Ion (M⁺•): The molecular ion peak for butanal is observed at m/z 72 , corresponding to its molecular weight. In aliphatic aldehydes, this peak is often of weak to moderate intensity due to the molecule's propensity to undergo rapid fragmentation.

Key Fragmentation Pathways for Butanal

The fragmentation of the butanal radical cation is dominated by three primary, competing pathways: the McLafferty rearrangement, α-cleavage, and β-cleavage.

  • McLafferty Rearrangement (Dominant Pathway): The most characteristic fragmentation for aldehydes and ketones possessing a γ-hydrogen is the McLafferty rearrangement. This process involves a six-membered ring transition state where a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon bond.

    • Mechanism: This rearrangement results in the elimination of a neutral alkene molecule (ethene, C₂H₄, mass 28) and the formation of a resonance-stabilized enol radical cation.

    • Resulting Ion: This pathway produces the base peak in the butanal spectrum at m/z 44 .[1][2] The high relative abundance of this peak is a strong diagnostic indicator for a butanal-type structure.[3][4][5]

  • α-Cleavage: This pathway involves the homolytic cleavage of a bond adjacent to the carbonyl group.[6] For butanal, two α-cleavage events are possible:

    • Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group results in a stable acylium ion at m/z 71 (M-1).[2][7] This is a common, though not typically major, fragment for aldehydes.

    • Loss of a Propyl Radical (•C₃H₇): Cleavage of the C1-C2 bond to lose a propyl radical (mass 43) is not favored. Instead, cleavage of the bond between the carbonyl carbon and the alpha carbon is more common in what is termed β-cleavage.

  • β-Cleavage: This involves cleavage of the bond beta to the carbonyl group.

    • Mechanism: Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•C₂H₅, mass 29).

    • Resulting Ion: This generates a resonance-stabilized cation at m/z 43 . This ion can also be represented as an acylium ion, [CH₃CH₂CO]⁺.

    • Another significant fragment is observed at m/z 29 , which can be attributed to the ethyl cation [C₂H₅]⁺ or the formyl cation [CHO]⁺ resulting from cleavage of the Cα-Cβ bond.[2][8]

Summary of Butanal Fragmentation
m/z Ion Structure Proposed Mechanism Notes
72[CH₃CH₂CH₂CHO]⁺•Molecular Ion (M⁺•)Weak to moderate intensity
57[CH₃CH₂CH₂CO]⁺α-cleavage (loss of H) - IsomerLoss of CH₃ (β-cleavage)
44 [CH₂=CHOH]⁺•McLafferty Rearrangement Base Peak , highly diagnostic
43[CH₃CH₂CH]⁺• or [C₃H₇]⁺β-cleavage (loss of CHO)Strong peak
29[C₂H₅]⁺ or [CHO]⁺Alkyl fragmentation or β-cleavageStrong peak
Visualization of Butanal Fragmentation

Butanal_Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_beta β-Cleavage & Alkyl Fragments M Butanal [C₄H₈O]⁺• m/z 72 m71 [C₄H₇O]⁺ m/z 71 M->m71 - •H m44 [C₂H₄O]⁺• m/z 44 (Base Peak) M->m44 - C₂H₄ m43 [C₃H₇]⁺ m/z 43 M->m43 - •CHO m29 [C₂H₅]⁺ m/z 29 M->m29 - •CH₂CHO

Caption: Primary fragmentation pathways of Butanal under EI-MS.

In-Depth Fragmentation Analysis of 2-methylene-4-(phenylmethoxy)-butanal (C₁₂H₁₄O₂)

This molecule presents a significantly more complex fragmentation pattern due to the presence of an aromatic ring, an ether linkage, an alkene, and an aldehyde functional group. The fragmentation will be directed by the most favorable cleavage pathways, which typically involve the formation of the most stable ions.

  • Molecular Ion (M⁺•): The molecular ion for this compound would appear at m/z 190 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be more prominent than that of butanal.

Key Fragmentation Pathways for 2-methylene-4-(phenylmethoxy)-butanal

The presence of the phenylmethoxy (benzyloxy) group is the single most influential factor in the fragmentation of this molecule.

  • Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation pathway for compounds containing a benzyl group is cleavage of the benzylic bond.[3][6]

    • Mechanism: The bond between the benzylic carbon and the ether oxygen (C-O) readily cleaves. This is driven by the exceptional stability of the resulting cation.

    • Resulting Ion: This cleavage produces the benzyl cation, [C₇H₇]⁺, which rapidly rearranges to the highly stable, aromatic tropylium ion . This ion is observed at m/z 91 and is almost certain to be the base peak in the spectrum. Its presence is a definitive indicator of a benzyl moiety.

  • McLafferty Rearrangement: Despite the molecule's complexity, it still possesses the necessary structural features for a McLafferty rearrangement: a carbonyl group and available γ-hydrogens (on carbon-4).

    • Mechanism: Similar to butanal, a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (here, the C2-C3 bond). This results in the expulsion of a neutral phenylmethoxyethene molecule.

    • Resulting Ion: This pathway generates a radical cation, [CH₂(C=O)H]⁺•, with m/z 44 . The observation of a peak at m/z 44 alongside the dominant m/z 91 peak would be highly characteristic of this specific structure.

  • α-Cleavage (Ether): Cleavage of the bond alpha to the ether oxygen (the C4-O bond) is another possibility.

    • Mechanism: Homolytic cleavage of the C4-O bond.

    • Resulting Ion: This would again lead to the formation of the tropylium ion at m/z 91 (by loss of a •OCH₂(CH₂)C(=CH₂)CHO radical) or the formation of an ion at m/z 99 ([M - C₇H₇]⁺). The pathway leading to the tropylium ion is significantly more probable.

  • α-Cleavage (Aldehyde): Cleavage adjacent to the aldehyde carbonyl group.

    • Loss of a Hydrogen Radical (H•): Leads to an [M-1]⁺ ion at m/z 189 .

    • Loss of a Formyl Radical (•CHO): Leads to an [M-29]⁺ ion at m/z 161 . These fragments are expected to be of low intensity compared to the tropylium ion.

Summary of 2-methylene-4-(phenylmethoxy)-butanal Fragmentation
m/z Ion Structure Proposed Mechanism Notes
190[C₁₂H₁₄O₂]⁺•Molecular Ion (M⁺•)Moderate to strong intensity
189[C₁₂H₁₃O₂]⁺α-cleavage (aldehyde, loss of H)Minor peak
161[C₁₁H₁₃O₂]⁺α-cleavage (aldehyde, loss of CHO)Minor peak
91 [C₇H₇]⁺Benzylic Cleavage Base Peak , tropylium ion
44[C₂H₄O]⁺•McLafferty RearrangementModerate peak, diagnostic
Visualization of 2-methylene-4-(phenylmethoxy)-butanal Fragmentation

Complex_Butanal_Fragmentation cluster_benzyl Benzylic Cleavage cluster_mclafferty McLafferty Rearrangement cluster_alpha α-Cleavage (Aldehyde) M 2-methylene-4-(phenylmethoxy)-butanal [C₁₂H₁₄O₂]⁺• m/z 190 m91 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->m91 - •C₅H₇O₂ m44 [C₂H₄O]⁺• m/z 44 M->m44 - C₁₀H₁₀O m189 [M-H]⁺ m/z 189 M->m189 - •H m161 [M-CHO]⁺ m/z 161 M->m161 - •CHO

Caption: Predicted major fragmentation pathways of 2-methylene-4-(phenylmethoxy)-butanal.

Comparative Analysis and Conclusion

The mass spectra of Butanal and 2-methylene-4-(phenylmethoxy)-butanal, despite both being four-carbon aldehydes, are profoundly different, allowing for their straightforward differentiation.

  • Diagnostic Peaks: The key differentiator is the base peak . For Butanal, the base peak is at m/z 44 due to the McLafferty rearrangement. For 2-methylene-4-(phenylmethoxy)-butanal, the base peak is unequivocally at m/z 91 , corresponding to the highly stable tropylium ion.

  • Molecular Ion: The molecular ion peaks are vastly different (m/z 72 vs. m/z 190), immediately distinguishing the two compounds based on molecular weight.

  • Shared Fragment: Both compounds can produce a fragment at m/z 44 via the McLafferty rearrangement. However, in Butanal this is the most abundant ion, whereas in the substituted analogue, it would be a secondary, albeit significant, fragment. The presence of m/z 44 in the absence of m/z 91 points towards a simple aliphatic aldehyde, while the presence of a dominant m/z 91 peak with a secondary m/z 44 peak is strong evidence for the more complex structure.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • MDPI. (2023). Tropylium Ion. Encyclopedia. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanal fragmentation pattern. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of Aliphatic Aldehyde (Rajkumar). Retrieved from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Butanal. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2008). McLafferty rearrangement of the radical cations of butanal and 3-fluorobutanal: a theoretical investigation of the concerted and stepwise mechanisms. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) fragmentation patterns. IB Chemistry Notes. Retrieved from [Link]

  • YouTube. (2019). mass spectrometry: tropylium ion. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

Sources

Validation

Benchmarking Butanal, 2-methylene-4-(phenylmethoxy)- in Morita-Baylis-Hillman Reactions: A Comparative Guide

Executive Summary & Mechanistic Causality The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of atom-economical carbon-carbon bond formation, yielding densely functionalized α-methylene-β-hydroxycarbonyl compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of atom-economical carbon-carbon bond formation, yielding densely functionalized α-methylene-β-hydroxycarbonyl compounds[1]. While simple acrylates and enones are the traditional activated alkenes (Michael acceptors) used in these reactions, the demand for highly functionalized, pre-built synthetic scaffolds in drug development has driven the adoption of more complex substrates.

Butanal, 2-methylene-4-(phenylmethoxy)- (also known as 2-methylene-4-(benzyloxy)butanal) represents a highly specialized α-methylene aldehyde. Benchmarking this compound against traditional substrates reveals a unique interplay of electronic activation and steric shielding.

The Causality of Substrate Design

In a standard MBH catalytic cycle, a Lewis base (e.g., DABCO or a phosphine) undergoes a Michael addition to the activated alkene, forming a zwitterionic enolate[2]. This enolate then executes a rate-determining aldol-type attack on an electrophile (usually an aldehyde or imine).

  • Electronic Activation: The formyl group of Butanal, 2-methylene-4-(phenylmethoxy)- provides exceptionally strong electron-withdrawing capabilities, accelerating the initial nucleophilic attack by the catalyst compared to standard ester groups[3].

  • Steric Shielding: Unsubstituted α-methylene aldehydes (like acrolein) are prone to rapid, uncontrolled polymerization under basic conditions. The bulky 4-(benzyloxy) group in this substrate introduces critical steric hindrance. This bulk shields the alkene from runaway sequential Michael additions, preserving the monomeric zwitterion long enough to react with the target electrophile[1].

MBH_Catalytic_Cycle A Catalyst (DABCO) C Zwitterionic Enolate A->C Michael Addition B Butanal, 2-methylene- 4-(phenylmethoxy)- B->C E Alkoxide Intermediate C->E Aldol Addition (Rate-Limiting) D Electrophile (R-CHO) D->E F MBH Adduct Product E->F Proton Transfer & Elimination F->A Catalyst Release

Catalytic cycle of the Morita-Baylis-Hillman reaction highlighting key zwitterionic intermediates.

Comparative Performance Data

To objectively benchmark Butanal, 2-methylene-4-(phenylmethoxy)-, we must compare its kinetic and thermodynamic profile against standard MBH activated alkenes. The data below synthesizes expected performance metrics when reacted with a standard electrophile (e.g., p-nitrobenzaldehyde) using 20 mol% DABCO in a polar aprotic solvent.

SubstrateEWG StrengthSteric ProfilePolymerization RiskRelative Reaction RateTypical Yield
Methyl Acrylate (MA) Moderate (Ester)LowLowSlow (Days)85 - 95%
Methyl Vinyl Ketone (MVK) Strong (Ketone)LowModerateFast (Hours)70 - 90%
Acrolein Very Strong (Aldehyde)Very LowHigh Very Fast (Minutes)30 - 50% (High byproduct)
Butanal, 2-methylene-4-(phenylmethoxy)- Very Strong (Aldehyde)High (Ether Linkage) Low Moderate (Hours)75 - 85%

Data Synthesis: While acrolein shares the highly reactive α-methylene aldehyde motif, its lack of steric bulk leads to poor atom economy due to oligomerization[3]. Butanal, 2-methylene-4-(phenylmethoxy)- threads the needle, offering the electronic activation of an aldehyde with the steric stability of a bulkier ester, making it a superior building block for complex pharmaceutical intermediates[4].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for coupling Butanal, 2-methylene-4-(phenylmethoxy)- with p-nitrobenzaldehyde is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Reagents
  • Butanal, 2-methylene-4-(phenylmethoxy)- (1.0 equiv, 1.0 mmol)

  • p-Nitrobenzaldehyde (1.2 equiv, 1.2 mmol)

  • DABCO (0.2 equiv, 0.2 mmol)

  • Solvent: 1,4-Dioxane / H₂O (1:1 v/v, 2.0 mL) — The aqueous biphasic system promotes hydrogen bonding, stabilizing the rate-determining transition state[1].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-nitrobenzaldehyde and Butanal, 2-methylene-4-(phenylmethoxy)- in the solvent mixture.

  • Catalyst Initiation: Add DABCO in one portion at room temperature (20 °C). Seal the flask and stir vigorously at 500 rpm.

  • Kinetic Monitoring (Validation Checkpoint 1): After 4 hours, extract a 50 µL aliquot, evaporate the solvent under a stream of N₂, and dissolve in CDCl₃ for crude ¹H NMR.

    • Causality: The reaction is complete when the characteristic aldehyde proton of the starting material (~δ 9.5 ppm) disappears, and the vinylic protons shift due to the loss of conjugation with the newly formed sp³ carbon.

    • Action: If conversion is < 95%, continue stirring and re-check at 8 hours.

  • Quenching: Once validated, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Workup (Validation Checkpoint 2): Spot the combined organic layers on a silica TLC plate (Hexanes/EtOAc 7:3).

    • Action: You must observe a distinct, more polar, UV-active spot corresponding to the secondary alcohol of the MBH adduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

  • Structural Integrity (Validation Checkpoint 3): Run a final ¹H NMR. Integrate the benzyloxy CH₂ protons (~δ 4.5 ppm) against the newly formed allylic alcohol CH-OH proton. A 2:1 integration ratio confirms the structural integrity of the adduct without ether cleavage.

Experimental_Workflow S1 1. Preparation 0.5 M Substrate in Solvent Inert Atmosphere S2 2. Catalysis Add 20 mol% DABCO at Room Temperature S1->S2 S3 3. Kinetic Validation Monitor via 1H NMR (Loss of CHO signal) S2->S3 S4 4. Quench & Extract Sat. NH4Cl (aq) EtOAc Extraction S3->S4 S5 5. Isolation Silica Gel Chromatography Confirm 2:1 Integration S4->S5

Self-validating experimental workflow for benchmarking MBH reactions with kinetic monitoring.

Downstream Utility in Drug Development

The true value of using Butanal, 2-methylene-4-(phenylmethoxy)- lies in its post-MBH synthetic versatility. The resulting adduct contains three contiguous functional groups: an allylic alcohol, an α-methylene aldehyde, and a benzyl ether.

Drug development professionals frequently utilize this specific scaffold for rapid complexity generation:

  • Hydrogenolysis & Lactonization: Exposing the MBH adduct to Pd/C and H₂ gas cleaves the benzyl ether to yield a primary alcohol. Under mildly acidic conditions, this primary alcohol can undergo intramolecular cyclization with the α-methylene system to form highly substituted tetrahydrofuran or pyran rings, which are ubiquitous motifs in natural product synthesis[4].

  • Aza-MBH Variants: By replacing the aldehyde electrophile with an imine, researchers can generate α-methylene-β-amino derivatives, which serve as direct precursors to non-natural β-amino acids[2].

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-(Benzyloxy)-2-methylenebutanal

As laboratory operations scale in drug development and synthetic research, the management of reactive intermediates requires rigorous, scientifically grounded protocols. Butanal, 2-methylene-4-(phenylmethoxy)- (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations scale in drug development and synthetic research, the management of reactive intermediates requires rigorous, scientifically grounded protocols. Butanal, 2-methylene-4-(phenylmethoxy)- (also known as 4-(benzyloxy)-2-methylenebutanal, CAS No. 61700-12-7) [1] is a specialized synthetic intermediate. Due to its structural features, it demands specific handling and disposal methodologies to ensure laboratory safety and environmental compliance.

This guide provides a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, driven by an understanding of its underlying chemical reactivity.

Chemical Reactivity Profile and Hazard Causality

To design an effective disposal protocol, we must first analyze the molecular structure to understand why specific precautions are necessary.

4-(Benzyloxy)-2-methylenebutanal contains an α,β -unsaturated aldehyde moiety. This functional group is a potent Michael acceptor. The electron-withdrawing nature of the aldehyde carbonyl polarizes the adjacent carbon-carbon double bond, rendering the terminal methylene carbon highly electrophilic.

  • Biological Hazard: In biological systems, electrophilic α,β -unsaturated aldehydes readily undergo Michael additions with biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins [2]. This structural alert indicates that the compound is a probable skin sensitizer, an irritant to the respiratory tract, and potentially cytotoxic.

  • Chemical Incompatibility: In a waste container, mixing this compound with nucleophilic waste streams (e.g., primary or secondary amines, thiols) can trigger exothermic aza-Michael or thia-Michael addition reactions. Furthermore, as an aldehyde, it is susceptible to auto-oxidation in the presence of air, potentially forming peroxides or carboxylic acids over prolonged periods.

Table 1: Physicochemical & Operational Hazard Summary
Property / ParameterDetail / Implication for Disposal
CAS Registry Number 61700-12-7 [1]
Molecular Formula C12H14O2
Key Structural Alert α,β -unsaturated aldehyde (Michael Acceptor)
Primary Incompatibilities Strong oxidizers, strong bases, primary/secondary amines, thiols.
Waste Classification Hazardous Organic Waste (Non-halogenated, unless mixed with halogenated solvents).
Recommended PPE Nitrile gloves (double-gloving recommended for neat material), chemical safety goggles, flame-retardant lab coat, handled strictly within a certified fume hood.

Step-by-Step Disposal Methodology

The following protocol outlines the exact workflow for disposing of 4-(benzyloxy)-2-methylenebutanal, ensuring compliance with standard Environmental Health and Safety (EHS) regulations [3].

Step 1: Waste Segregation and Compatibility Verification
  • Action: Designate a specific waste stream for this compound.

  • Causality: As established, the electrophilic nature of the compound makes it reactive. Do not add this chemical to waste carboys containing amine bases (e.g., triethylamine, diisopropylethylamine) or strong oxidizing agents.

  • Procedure: If the compound is dissolved in a solvent (e.g., ethyl acetate, hexane, or ether), direct it to the Non-Halogenated Organic Waste stream. If dissolved in dichloromethane or chloroform, it must go to the Halogenated Organic Waste stream.

Step 2: Primary Containment
  • Action: Transfer the waste into a compatible, EHS-approved receptacle.

  • Causality: High-density polyethylene (HDPE) or glass containers are required because they are chemically inert to aldehydes and ethers.

  • Procedure: Use a funnel to prevent spills during transfer. Ensure the container is never filled beyond 80% capacity to allow for vapor expansion. Cap the container securely immediately after the transfer to prevent the escape of volatile, irritating vapors.

Step 3: Decontamination of Glassware
  • Action: Rinse residual chemical from reaction vessels before standard washing.

  • Causality: Trace amounts of the Michael acceptor left on glassware can pose an exposure risk to laboratory personnel handling the dirty glassware.

  • Procedure: Rinse the primary reaction flask with a small volume of a compatible solvent (e.g., acetone or ethanol) and transfer this rinse directly into the designated organic waste container. Only after this initial solvent rinse should the glassware be transferred to the aqueous washing station.

Step 4: Labeling and Institutional Transfer
  • Action: Affix a standardized hazardous waste label.

  • Procedure: The label must explicitly state "Hazardous Waste" and list all constituents by their full chemical names (e.g., "4-(benzyloxy)-2-methylenebutanal, Ethyl Acetate, Hexanes"). Avoid using abbreviations or structures. Submit a waste pickup request to your institution's EHS department for final disposal via high-temperature incineration.

Operational Workflow Visualization

The following diagram maps the logical progression of the waste management lifecycle for reactive aldehydes, ensuring that segregation prevents dangerous downstream incompatibilities.

G Start Waste Generation: 4-(Benzyloxy)-2-methylenebutanal Segregation Segregation Check: Isolate from Amines & Oxidizers Start->Segregation Containment Containment: Transfer to HDPE/Glass Receptacle Segregation->Containment Labeling Labeling & Documentation: Full Chemical Names Listed Containment->Labeling Storage Temporary Storage: Ventilated Secondary Containment Labeling->Storage Disposal Final Disposal: EHS Pickup for Incineration Storage->Disposal

Caption: Standardized EHS workflow for the segregation, containment, and disposal of reactive aldehyde waste.

Emergency Spill Response

In the event of an accidental spill of 4-(benzyloxy)-2-methylenebutanal outside of a fume hood:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure maximum room ventilation.

  • PPE Upgrade: Responders must wear heavy-duty nitrile or butyl rubber gloves, a face shield, and a respirator equipped with organic vapor cartridges if ventilation is compromised.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Seal and label for EHS pickup [3].

References

  • LookChem. (n.d.). Butanal, 2-methylene-4-(phenylmethoxy)- CAS No. 61700-12-7. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6569, Methacrolein (Used as a structural analog for α,β -unsaturated aldehyde hazard assessment). Retrieved March 24, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved March 24, 2026, from [Link]

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